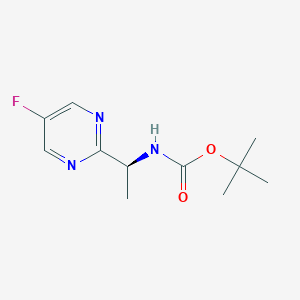
(S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate
Overview
Description
(S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate is a chemical compound with potential applications in various scientific fields. This compound is characterized by the presence of a fluoropyrimidine moiety, which is known for its significance in medicinal chemistry due to its biological activity.
Mechanism of Action
Target of Action
Related compounds have been found to interact with transaminases . Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a recipient molecule, playing a crucial role in amino acid metabolism.
Mode of Action
The compound’s interaction with its targets involves the ω-transaminase from Vibrio fluvialis together with (S)-α-methylbenzylamine . This combination has been found to be promising in delivering the desired (S)-1-(5-fluoropyrimidin-2-yl)-ethylamine
Result of Action
The synthesis of (s)-1-(5-fluoropyrimidin-2-yl)-ethylamine, a key intermediate of the jak2 kinase inhibitor azd1480, has been reported .
Action Environment
It’s worth noting that the biotransformation of related compounds has been run in a homogeneous system including dimethyl carbonate as a green co-solvent .
Biochemical Analysis
Biochemical Properties
(S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various pharmacologically active compounds. It interacts with enzymes such as amine transaminases, which catalyze the enantioselective amination of ketones using simple amines as amino donors . The compound’s interaction with these enzymes is crucial for the synthesis of chiral amines, which are valuable building blocks for the preparation of active pharmaceutical ingredients (APIs) including antiarrhythmics, antibiotics, anti-epilepsy agents, and antidiabetics .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the Jak/Stat signaling pathway, which is involved in the regulation of immune responses, cell growth, and apoptosis . By inhibiting this pathway, this compound can alter gene expression and cellular metabolism, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as an inhibitor of the Jak2 kinase, a key enzyme in the Jak/Stat signaling pathway . The compound binds to the active site of Jak2 kinase, preventing its activation and subsequent phosphorylation of downstream signaling molecules. This inhibition leads to a decrease in the transcription of genes involved in cell proliferation and survival, thereby exerting its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for continuous biotransformation processes . Its degradation over time can lead to a decrease in its efficacy, necessitating careful monitoring and optimization of experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting the Jak/Stat signaling pathway and modulating immune responses . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and immunosuppression. These threshold effects highlight the importance of determining the optimal dosage for achieving the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by amine transaminases . These enzymes catalyze the conversion of the compound into its active form, which can then participate in further biochemical reactions. The compound’s interaction with these enzymes affects metabolic flux and metabolite levels, influencing overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution is crucial for its therapeutic efficacy, as it determines the concentration of the active compound at the target site.
Subcellular Localization
The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects . The compound’s localization within the cell is essential for its activity and function, as it ensures that the compound reaches its intended target sites.
Preparation Methods
The synthesis of (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate typically involves the use of ω-transaminase-mediated asymmetric synthesis. This method utilizes a biocatalyst in a two-phase system to achieve the desired chiral amine intermediate . The reaction conditions often include the use of organic solvents such as toluene to remove co-products from the aqueous phase . Industrial production methods may involve similar biocatalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
(S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom in the pyrimidine ring is replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
(S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate can be compared with other similar compounds, such as:
5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480): This compound is a potent inhibitor of the Jak/Stat pathway and is being evaluated in clinical trials for its therapeutic potential.
(S)-1-(4-Trifluoromethylphenyl)ethylamine: Another compound synthesized using ω-transaminase-mediated asymmetric synthesis, known for its applications in drug development.
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O2/c1-7(9-13-5-8(12)6-14-9)15-10(16)17-11(2,3)4/h5-7H,1-4H3,(H,15,16)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXHBDFOMABPAW-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=N1)F)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=N1)F)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601163209 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-1-(5-fluoro-2-pyrimidinyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601163209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905587-30-6 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-1-(5-fluoro-2-pyrimidinyl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=905587-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(1S)-1-(5-fluoro-2-pyrimidinyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601163209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


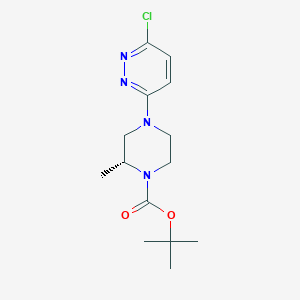
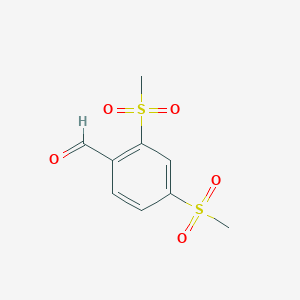
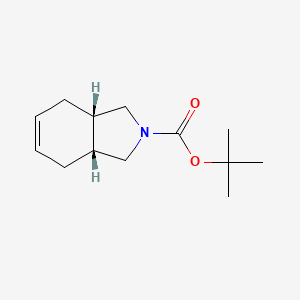


![Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1396838.png)
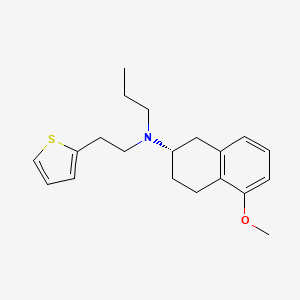


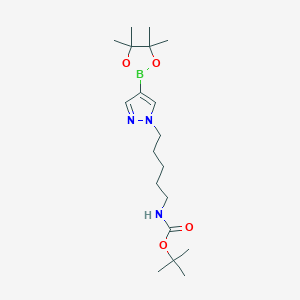
![1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one](/img/structure/B1396845.png)
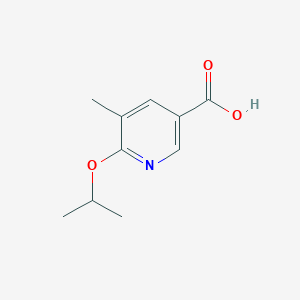
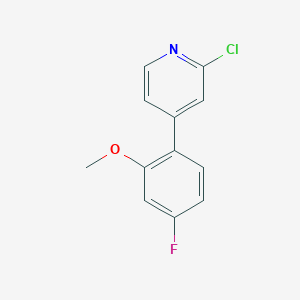
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1396853.png)
